N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .
Scientific Research Applications
Synthesis and Structural Analysis
Preparation of Thiadiazoles : The preparation of thiadiazoles, a category to which N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide belongs, has been studied extensively. For instance, thiadiazoles can be synthesized through the oxidation of thioamides, with applications in various chemical processes (Takikawa et al., 1985).
Characterization and Synthesis of Derivatives : Research on the synthesis of different derivatives of thiadiazoles, including their characterization through various techniques like IR, NMR, and MS spectra, provides insights into the structural and chemical properties of such compounds. This knowledge is fundamental in the development of new materials and drugs (Tang Li-jua, 2015).
Potential Biological and Pharmacological Applications
Anticancer Properties : The anticancer potential of thiadiazole derivatives has been a significant focus of research. These compounds have shown promising results against various cancer cell lines, indicating their potential use in cancer therapy. The synthesis of such compounds often involves microwave-assisted methods, contributing to a more efficient and eco-friendly approach to drug discovery (S. Tiwari et al., 2017).
Antimicrobial and Antifungal Activities : Compounds within the thiadiazole family have demonstrated antimicrobial and antifungal properties, suggesting their application in treating infections. The synthesis and biological evaluation of such compounds contribute to the development of new antimicrobial agents (B. Narayana et al., 2004).
Additional Applications
Supramolecular Gelators : Certain derivatives of thiadiazoles have been explored for their gelation behavior, particularly in understanding the role of non-covalent interactions in gelation. These studies contribute to the development of novel materials with potential applications in various fields (P. Yadav et al., 2020).
Role in Drug Discovery : The synthesis of hydroxy-substituted thiadiazole derivatives provides new building blocks in drug discovery. These compounds offer the possibility to explore the chemical space around the molecule, aiding in the discovery of new drugs (Martina Durcik et al., 2020).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-22-10-13(12-4-2-3-5-16(12)22)17(23)9-19-18(24)11-6-7-14-15(8-11)21-25-20-14/h2-8,10,17,23H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYYGVFUULWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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